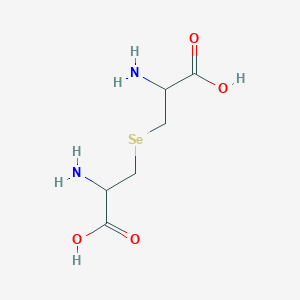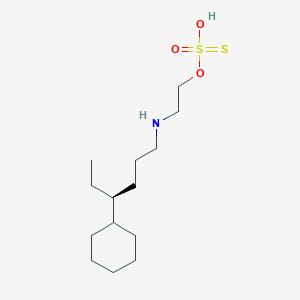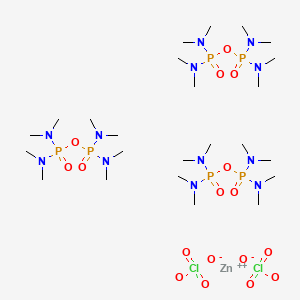
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate typically involves the reaction of zinc salts with octamethylpyrophosphoramide ligands in the presence of perchloric acid. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process would depend on the availability of raw materials and the optimization of reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the oxidation state of zinc, potentially leading to the formation of different zinc complexes.
Substitution: Ligand substitution reactions can occur, where the octamethylpyrophosphoramide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state zinc complexes, while substitution reactions can yield new zinc-ligand complexes .
Aplicaciones Científicas De Investigación
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate involves its ability to coordinate with various biological molecules and ions. The compound can interact with zinc-dependent enzymes and proteins, influencing their activity and function. The molecular targets and pathways involved include zinc transporters, metalloproteins, and signaling pathways related to zinc homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Zinc(II)-methimazole complexes: These complexes have similar coordination chemistry and are used in various biological and chemical applications.
Bis(8-hydroxyquinoline) zinc: Known for its optical and electronic properties, used in optoelectronic applications.
Tris(8-hydroxyquinoline) aluminum: Similar to bis(8-hydroxyquinoline) zinc, used in organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness
Zinc(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is unique due to its specific ligand coordination and the presence of perchlorate ions, which influence its chemical reactivity and stability. This uniqueness makes it valuable in specialized applications where other zinc complexes may not be as effective .
Propiedades
Número CAS |
15713-67-4 |
|---|---|
Fórmula molecular |
C24H72Cl2N12O17P6Zn |
Peso molecular |
1123.0 g/mol |
Nombre IUPAC |
zinc;N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;diperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.2ClHO4.Zn/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;2*2-1(3,4)5;/h3*1-8H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clave InChI |
GVYOAVDBPGJEJL-UHFFFAOYSA-L |
SMILES canónico |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


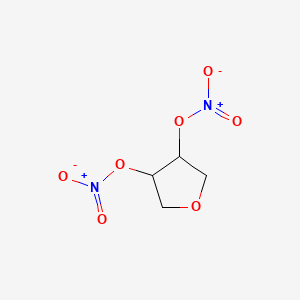

![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
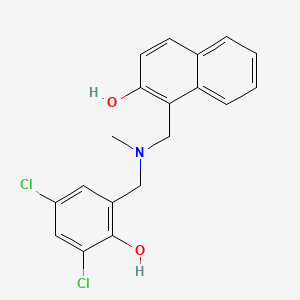
![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)
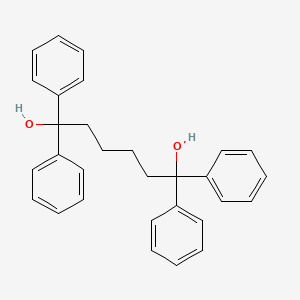
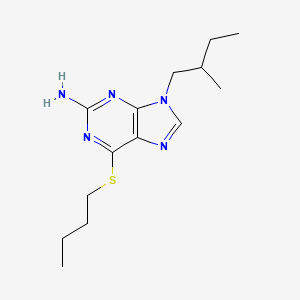
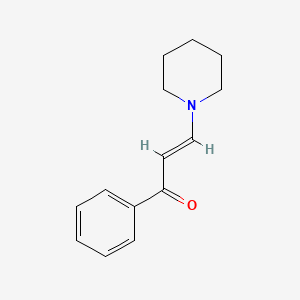

![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
